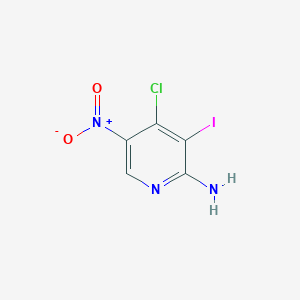![molecular formula C14H16N2O3 B2611223 5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid CAS No. 2380059-40-3](/img/structure/B2611223.png)
5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid is a heterocyclic compound with a complex structure that includes a pyridoquinazoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid typically involves multi-step organic reactions
Formation of Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Pyrido Ring Introduction: The quinazoline intermediate is then reacted with a suitable pyridine derivative in the presence of a base such as potassium carbonate.
Functionalization: The final step involves the oxidation of the methyl group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.
Reduction: Reduction of the keto group can yield alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic effects. These include anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the materials science field, this compound is explored for its potential use in the development of new materials with unique properties, such as improved thermal stability and electronic characteristics.
作用机制
The mechanism by which 5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, which are used in cancer therapy.
Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide, which have biological significance.
Uniqueness
What sets 5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid apart is its unique combination of the pyridoquinazoline core with a carboxylic acid functional group. This structure provides a versatile platform for chemical modifications, enabling the development of a wide range of derivatives with diverse applications.
属性
IUPAC Name |
5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-15-11-8-9(14(18)19)5-6-10(11)13(17)16-7-3-2-4-12(15)16/h5-6,8,12H,2-4,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZANZQXEUCWTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
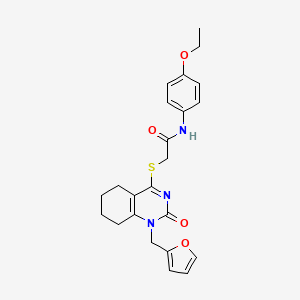
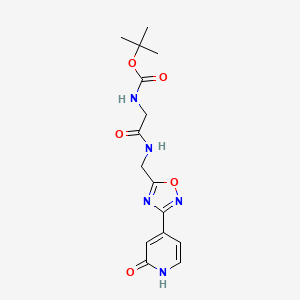
![[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2611144.png)
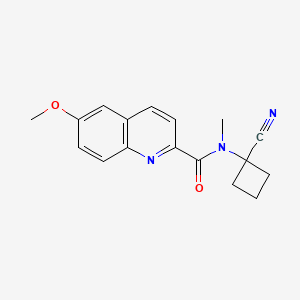
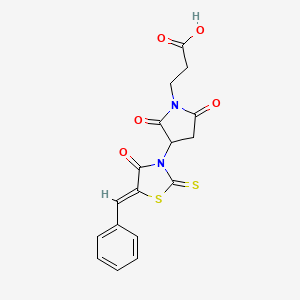
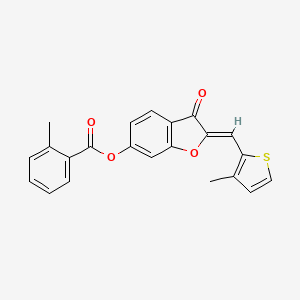
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2611149.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate](/img/structure/B2611150.png)
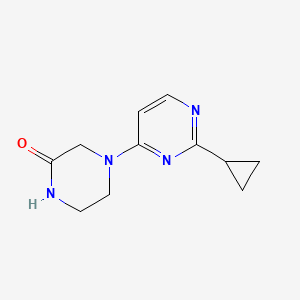
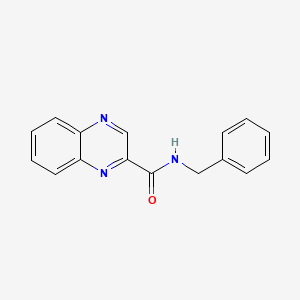
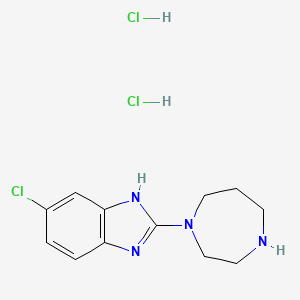
![4-methyl-6-methylsulfanyl-N-[3-(1-phenylethoxy)propyl]-2-thiophen-2-ylpyrimidine-5-carboxamide](/img/structure/B2611156.png)
![2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2611159.png)
